molecular formula C4H4N4O4 B3040015 methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate CAS No. 145769-56-8

methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B3040015
CAS No.: 145769-56-8
M. Wt: 172.1 g/mol
InChI Key: VZOGVAWHFFOYNM-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (CAS 106-84-6) is a nitro-substituted 1,2,3-triazole derivative characterized by a methyl ester at position 4 and a nitro group at position 3. Its structure (Figure 1) combines the electron-withdrawing nitro group with the carboxylate ester, influencing its reactivity, stability, and intermolecular interactions.

Figure 1: Structure of this compound.

Properties

IUPAC Name

methyl 5-nitro-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOGVAWHFFOYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245722
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
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Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524036-06-4
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524036-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. For methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate, this method involves:

Step 1: Synthesis of Methyl 4-Cyano-1H-1,2,3-triazole-5-carboxylate
A propargyl ester precursor, methyl propiolate, reacts with an azide derivative (e.g., cyanogen azide) under Cu(I) catalysis (5–10 mol% CuI) in tert-butanol at 60–80°C. The reaction yields the 1,4-disubstituted triazole with a cyano group at position 4.

Step 2: Nitration at Position 5
Nitration is achieved using fuming nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The electron-deficient triazole ring directs nitration to position 5, yielding methyl 4-cyano-5-nitro-1H-1,2,3-triazole-5-carboxylate.

Step 3: Hydrolysis and Esterification
The cyano group undergoes acidic hydrolysis (6 M HCl, reflux) to form the carboxylic acid, followed by Fischer esterification with methanol ($$ \text{CH}3\text{OH} $$) and $$ \text{H}2\text{SO}_4 $$ to yield the final product.

Key Data :

  • Yield: 68–72% over three steps.
  • Regioselectivity: >95% for 1,4-disubstitution confirmed via $$ ^1\text{H} $$ NMR.

Direct Nitration of Methyl 2H-1,2,3-Triazole-4-Carboxylate

Procedure :
Methyl 2H-1,2,3-triazole-4-carboxylate is dissolved in a nitrating mixture ($$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 1:3 v/v) at –10°C. The reaction proceeds for 4 hours, with the nitro group preferentially occupying position 5 due to meta-directing effects of the ester.

Optimization :

  • Temperature control (–10°C to 0°C) minimizes side reactions (e.g., ring oxidation).
  • Excess $$ \text{HNO}_3 $$ (2.5 equiv) ensures complete nitration.

Analytical Validation :

  • $$ ^1\text{H} $$ NMR (DMSO-d6): Nitro group deshields adjacent protons, appearing as a singlet at δ 8.9–9.1 ppm.
  • HPLC purity: >98% using a C18 column (acetonitrile/water, 60:40).

Tandem Cyclization-Nitration Approach

Reaction Scheme :

  • Cyclization : Ethyl 2-azidoacetate reacts with methyl cyanoacetate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form methyl 1H-1,2,3-triazole-4-carboxylate.
  • In Situ Nitration : Addition of $$ \text{NaNO}_2 $$ and $$ \text{AcOH} $$ at 50°C introduces the nitro group.

Advantages :

  • Single-pot synthesis reduces purification steps.
  • DBU acts as both base and catalyst, enhancing reaction efficiency.

Challenges :

  • Competing N-nitrosation requires strict stoichiometric control.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
CuAAC + Nitration 68–72 >98 High regioselectivity Multi-step, time-consuming
Direct Nitration 55–60 95 Simplicity Low yield due to side reactions
Tandem Cyclization 75–80 97 Single-pot synthesis Requires precise temperature control

Mechanistic Insights

Nitration Regioselectivity

The ester group at position 4 exerts a meta-directing effect, guiding nitration to position 5. Computational studies indicate that the nitro group’s electron-withdrawing nature stabilizes the transition state through resonance interactions.

Role of Copper Catalysis

In CuAAC, Cu(I) facilitates the formation of a copper-triazolide intermediate, ensuring regioselective alkyne-azide cycloaddition. Oxidative conditions (e.g., aerial $$ \text{O}_2 $$) regenerate Cu(I) from Cu(0), sustaining catalytic activity.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6) : δ 8.92 (s, 1H, triazole-H), 3.89 (s, 3H, OCH3).
  • $$ ^{13}\text{C} $$ NMR : δ 162.4 (COOCH3), 148.1 (C-NO2), 126.5 (triazole-C).
  • IR (KBr) : 1720 cm$$ ^{-1} $$ (C=O), 1530 cm$$ ^{-1} $$ (NO2 asymmetric stretch).

Chromatographic Validation

  • HPLC : Retention time = 6.2 min (C18, acetonitrile/water 60:40, 1 mL/min).
  • Mass Spectrometry : [M+H]$$ ^+ $$ = 201.04 (calculated: 201.03).

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Issue : Competing nitration at position 4.
Solution : Use of bulky directing groups (e.g., tert-butyl esters) during initial cyclization to block undesired positions.

Ester Hydrolysis Under Acidic Conditions

Issue : Premature hydrolysis of the methyl ester during nitration.
Solution : Employ mild nitrating agents (e.g., acetyl nitrate) or low temperatures (–10°C).

Chemical Reactions Analysis

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its derivatives have been shown to inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 5-Nitro-2H-1,2,3-Triazole-4-Carboxylate and Analogues
Compound Name Substituents (Position) Ester Group Key Functional Groups Applications/Findings References
This compound Nitro (5) Methyl Nitro, carboxylate Bioactive natural product
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate Methyl (5), p-nitrophenyl (1) Ethyl Methyl, nitro, aryl Precursor to carbohydrazides
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-thioester Amino (4), thioester (3) Amino, thioester Nucleophilic reactivity in ring-opening
Ethyl 2-(4-methoxyphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylate (EMPC) 4-Methoxyphenyl (2), phenyl (5) Ethyl Methoxy, phenyl Hg²⁺ sensing via rhodamine derivative
Methyl 1-benzyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate Benzyl (1), Boc-amino (5) Methyl Benzyl, Boc-protected amino Building block for triazole-based scaffolds

Key Observations

Electronic Effects: The nitro group in the target compound enhances electrophilicity at the triazole ring, making it reactive toward nucleophiles. Methoxy and phenyl groups (e.g., in EMPC) donate electron density, stabilizing the triazole core and enabling applications in metal-ion sensing .

Steric and Solubility Considerations :

  • Ethyl esters (e.g., in EMPC) may improve solubility in organic solvents compared to methyl esters.
  • Bulkier substituents (e.g., benzyl in ) reduce solubility but enhance binding specificity in synthetic scaffolds .

Biological and Synthetic Utility: The nitro group in the target compound is associated with bioactivity in plant extracts, whereas Boc-protected amino groups () are tailored for controlled deprotection in peptide synthesis . Thioesters () and rhodamine derivatives () highlight the versatility of triazoles in designing functional materials .

Spectral and Crystallographic Insights

  • Spectroscopy: EMPC () was characterized via NMR and UV-Vis spectroscopy, with experimental spectra matching computational predictions.

Biological Activity

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a triazole ring with a nitro group at the 5-position and a carboxylate group at the 4-position. The synthesis typically involves nitration of 1,2,3-triazole derivatives followed by carboxylation reactions. Various synthetic routes have been explored to optimize yield and purity, often utilizing methods such as refluxing in organic solvents with specific catalysts .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a range of pathogens. Studies have shown that compounds containing the nitro group are particularly effective against various bacterial strains. For instance, it has been reported that the presence of the nitro group enhances the compound's ability to inhibit bacterial growth, with minimum inhibitory concentration (MIC) values indicating strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.25Excellent
Escherichia coli0.30Good
Mycobacterium tuberculosis0.78Significant

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Research indicates that it can inhibit the growth of common fungal pathogens, making it a candidate for further development in antifungal therapies .

The mechanism underlying the biological activity of this compound involves interaction with key enzymes and receptors in microbial cells. The nitro group can undergo reduction within microbial systems to form reactive intermediates that disrupt cellular processes. Additionally, the triazole ring facilitates hydrogen bonding and π-π interactions with target biomolecules .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound in various experimental settings:

  • Antimicrobial Evaluation : A study assessed its efficacy against multiple bacterial strains using standard broth microdilution methods. Results indicated that the compound had low MIC values across tested strains .
  • Synergistic Effects : In combination studies with other antibiotics like Ciprofloxacin and Ketoconazole, this compound demonstrated synergistic effects that enhanced overall antimicrobial efficacy .
  • Biofilm Inhibition : The compound was also evaluated for its ability to inhibit biofilm formation in Staphylococcus epidermidis, showing significant reductions compared to control treatments .

Q & A

Basic: What are the standard synthetic routes for methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via cycloaddition or functionalization of triazole precursors. Key methods include:

  • Ruthenium-catalyzed synthesis : Enables regioselective formation of triazole rings under mild conditions. Reaction parameters such as temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield .
  • Microwave-assisted Azide-Alkyne Cycloaddition (AAC) : Accelerates reaction kinetics, reducing time from hours to minutes. Optimizing microwave power (100–150 W) and stoichiometry of azide/alkyne precursors improves efficiency .
  • Esterification : Post-synthetic modification via methyl esterification of carboxylic acid intermediates. Catalysts like H₂SO₄ or DMAP enhance reaction rates .

Optimization Table:

ParameterTypical RangeImpact on Yield
Temperature60–80°CHigher yields at moderate temps
Solvent PolarityDMF > THF > EtOHPolar aprotic solvents preferred
Catalyst Loading5–10 mol%Excess may cause side reactions

Advanced: How can computational methods aid in predicting reactivity and stability of derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations are critical for:

  • Reactivity Prediction : Analyzing frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the nitro group at position 5 enhances electrophilicity, guiding functionalization strategies .
  • Thermodynamic Stability : Calculating Gibbs free energy to assess stability under varying pH or temperature. Solvent models (e.g., COSMO) simulate environmental effects .
  • Non-covalent Interactions : Hirshfeld surface analysis predicts crystal packing and polymorphism, aiding in crystallographic data interpretation .

Basic: Which spectroscopic techniques are essential for characterization, and how are data interpreted?

Methodological Answer:
Core techniques include:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the methyl ester group (δ ~3.8–4.0 ppm in ¹H NMR; δ ~50–55 ppm in ¹³C NMR) and nitro group (deshielding adjacent carbons) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1350/1520 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+Na]+ peak at m/z 231.02 for C₅H₅N₄O₄) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
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Reactant of Route 2
methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

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